molecular formula C14H17NO5 B070337 (S)-3-((Benzyloxy)carbonyl)-2,2-dimethyloxazolidine-4-carboxylic acid CAS No. 161891-81-2

(S)-3-((Benzyloxy)carbonyl)-2,2-dimethyloxazolidine-4-carboxylic acid

Cat. No.: B070337
CAS No.: 161891-81-2
M. Wt: 279.29 g/mol
InChI Key: BDCQMEKOKHOPOQ-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-3-((Benzyloxy)carbonyl)-2,2-dimethyloxazolidine-4-carboxylic acid is a useful research compound. Its molecular formula is C14H17NO5 and its molecular weight is 279.29 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antioxidant and Anti-inflammatory Agents

Carboxylic acids and their derivatives are explored for their potential as antioxidants and anti-inflammatory agents. One study focused on the development of benzofused thiazole derivatives, evaluated for their antioxidant and anti-inflammatory activities. These compounds were synthesized through reactions involving carboxylic acids, highlighting the role of carboxylic acid derivatives in developing therapeutic agents with potential antioxidant and anti-inflammatory properties (Raut et al., 2020).

Biologically Active Plant Compounds

Research on natural carboxylic acids from plants compares the effects of structural differences on antioxidant, antimicrobial, and cytotoxic activities. This study underlines the importance of carboxylic acid derivatives in understanding the biological activity of plant-derived compounds and their potential applications in medicine and pharmacology (Godlewska-Żyłkiewicz et al., 2020).

Anticancer Agents Development

The Knoevenagel condensation reaction, involving carboxylic acids, has been a cornerstone in synthesizing bioactive molecules, including anticancer agents. This review emphasizes the significance of carboxylic acid derivatives in generating pharmacologically interesting molecules with remarkable anticancer activity, showcasing the diverse applications of carboxylic acid derivatives in drug discovery (Tokala et al., 2022).

Biocatalyst Inhibition by Carboxylic Acids

The inhibitory effects of carboxylic acids on microbial biocatalysts used in fermentative production processes are detailed, pointing to the dual role of carboxylic acids as both valuable chemical precursors and microbial inhibitors. This research has implications for metabolic engineering strategies to enhance microbial tolerance to carboxylic acids (Jarboe et al., 2013).

Solvent Developments for Carboxylic Acid Extraction

Liquid-liquid extraction (LLX) of carboxylic acids from aqueous streams, employing organic solvents and supercritical fluids, is reviewed. This research highlights the importance of carboxylic acids in industrial processes, specifically their recovery from dilute solutions, emphasizing the role of novel solvent systems in enhancing extraction efficiency (Sprakel & Schuur, 2019).

Properties

IUPAC Name

(4S)-2,2-dimethyl-3-phenylmethoxycarbonyl-1,3-oxazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO5/c1-14(2)15(11(9-20-14)12(16)17)13(18)19-8-10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3,(H,16,17)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDCQMEKOKHOPOQ-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N(C(CO1)C(=O)O)C(=O)OCC2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(N([C@@H](CO1)C(=O)O)C(=O)OCC2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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